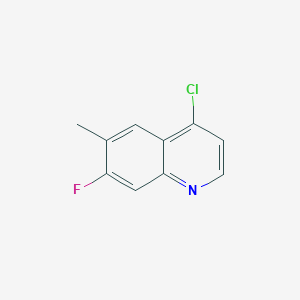![molecular formula C16H14Cl2N2O B2666035 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea CAS No. 400082-44-2](/img/structure/B2666035.png)
3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea” is a chemical compound with the CAS Number: 400082-44-2. Its molecular weight is 321.21 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-chlorobenzyl)-N’-[(E)-2-(2-chlorophenyl)ethenyl]urea . The InChI code for this compound is 1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ .Wissenschaftliche Forschungsanwendungen
Cyclodextrin Complexation and Molecular Devices
A study on cyclodextrin complexation involving similar compounds demonstrated the ability of substituted ureas to form complexes with cyclodextrins, which could photoisomerize between different states. These complexes potentially function as molecular devices, demonstrating an application in creating stimuli-responsive materials. The study indicates how molecular interactions can be designed for specific responses to light, showcasing the utility of such compounds in nanotechnology and materials science (Lock et al., 2004).
Anion Binding and Hydrogen Bonding
Research on anion binding by protonated ureas related to 3-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-chlorophenyl)methyl]urea highlighted the ability of these compounds to interact with various anions through hydrogen bonding. This property is significant for understanding the role of substituted ureas in catalysis, sensor development, and environmental remediation, where anion recognition and binding are crucial (Wu et al., 2007).
Photodegradation and Environmental Impact
Another aspect of scientific research involving similar compounds is the investigation into their photodegradation and hydrolysis, especially in the context of environmental pollution. Studies have focused on understanding how these compounds degrade under various conditions, which is vital for assessing their environmental impact and designing more eco-friendly chemicals (Gatidou & Iatrou, 2011).
Molecular Structure and Spectroscopy
Research on the molecular structure and spectroscopy of compounds structurally related to this compound provides insights into their chemical behavior and potential applications. Studies employing techniques like X-ray crystallography and spectroscopic analysis help elucidate the molecular geometry, electronic structure, and interaction patterns, laying the groundwork for their application in designing new materials and pharmaceuticals (Tanak, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-6-3-4-12(10-14)11-20-16(21)19-9-8-13-5-1-2-7-15(13)18/h1-10H,11H2,(H2,19,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGVEMVAIYDCFM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

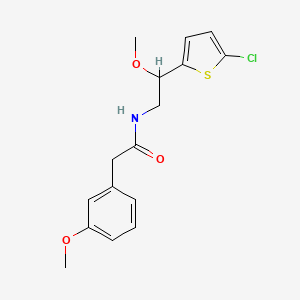

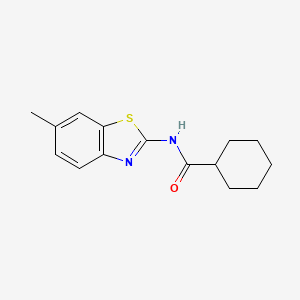
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2665958.png)
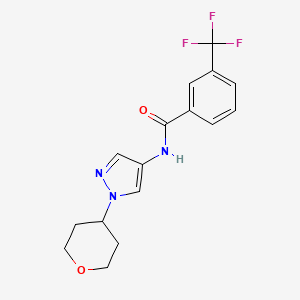
![2-[methyl(prop-2-yn-1-yl)amino]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2665960.png)
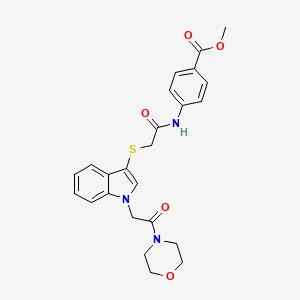
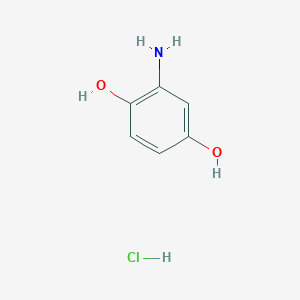
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)

![1-(3-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665974.png)
